Enhanced Lipophilicity and Predicted Bioactivity vs. Non-Fluorinated Pyridine Core
The incorporation of the difluoromethyl group significantly increases lipophilicity compared to a non-fluorinated pyridine core. A closely related analog, 3-chloro-5-(chlorodifluoromethyl)-2-fluoropyridine, exhibits a computed XLogP3-AA value of 3, which is substantially higher than unsubstituted pyridine (XLogP3-AA ~0.2) [1]. This elevated lipophilicity enhances membrane permeability and is a key driver for its use in medicinal chemistry [2]. PASS prediction for a related difluoromethylpyridine derivative indicates high probability (Pa = 0.718) of acting as a signal transduction pathways inhibitor, suggesting potential for kinase or receptor modulation [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not directly reported; inferred from close analog: XLogP3-AA = 3 (for 3-chloro-5-(chlorodifluoromethyl)-2-fluoropyridine) |
| Comparator Or Baseline | Pyridine: XLogP3-AA ≈ 0.2 |
| Quantified Difference | Approximately 2.8 log units higher lipophilicity for the difluoromethylated analog |
| Conditions | Computational prediction using XLogP3 3.0 algorithm |
Why This Matters
This difference in lipophilicity directly impacts the compound's utility as a fragment or intermediate in drug discovery, where optimizing lipophilic efficiency (LipE) is crucial for achieving favorable ADME properties.
- [1] PubChem. Pyridine, 3-chloro-5-(chlorodifluoromethyl)-2-fluoro-. CID 14149381. Computed Properties: XLogP3-AA = 3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/14149381 View Source
- [2] Zafrani Y, et al. Difluoromethyl bioisostere: examining the "lipophilic hydrogen bond donor" concept. J Med Chem. 2017;60(2):797-804. DOI: 10.1021/acs.jmedchem.6b01691. View Source
- [3] Nature. Table 7 PASS prediction for the activity of the title compound. Sci Rep. 2025. Available at: https://www.nature.com/articles/s41598-025-27674-7/tables/7 View Source
